Cas no 2227769-32-4 ((2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine)

(2S)-4-(2,6-Dichloro-5-fluoropyridin-3-yl)butan-2-amine is a chiral amine derivative featuring a fluoropyridine core, which imparts unique reactivity and selectivity in synthetic applications. The compound’s stereospecific (S)-configuration ensures precise control in asymmetric synthesis, while the 2,6-dichloro-5-fluoro substitution pattern enhances its utility as a versatile intermediate in pharmaceutical and agrochemical development. Its structural motifs are conducive to further functionalization, making it valuable for constructing complex molecules. The presence of fluorine improves metabolic stability and bioavailability in drug candidates. High purity and well-defined stereochemistry are critical for reproducibility in research and industrial processes. This compound is particularly relevant for medicinal chemistry and catalysis studies.
(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine structure
2227769-32-4 structure
Product name:(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine
CAS No:2227769-32-4
MF:C9H11Cl2FN2
MW:237.101443529129
CID:6204314
PubChem ID:165740172

(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine
    • EN300-1991879
    • 2227769-32-4
    • Inchi: 1S/C9H11Cl2FN2/c1-5(13)2-3-6-4-7(12)9(11)14-8(6)10/h4-5H,2-3,13H2,1H3/t5-/m0/s1
    • InChI Key: ZRQADCRGEJVFQI-YFKPBYRVSA-N
    • SMILES: ClC1C(=CC(=C(N=1)Cl)F)CC[C@H](C)N

Computed Properties

  • Exact Mass: 236.0283319g/mol
  • Monoisotopic Mass: 236.0283319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 38.9Ų

(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1991879-5.0g
(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine
2227769-32-4
5g
$5854.0 2023-05-31
Enamine
EN300-1991879-0.5g
(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine
2227769-32-4
0.5g
$1938.0 2023-09-16
Enamine
EN300-1991879-1.0g
(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine
2227769-32-4
1g
$2019.0 2023-05-31
Enamine
EN300-1991879-2.5g
(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine
2227769-32-4
2.5g
$3957.0 2023-09-16
Enamine
EN300-1991879-10.0g
(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine
2227769-32-4
10g
$8680.0 2023-05-31
Enamine
EN300-1991879-0.1g
(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine
2227769-32-4
0.1g
$1777.0 2023-09-16
Enamine
EN300-1991879-10g
(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine
2227769-32-4
10g
$8680.0 2023-09-16
Enamine
EN300-1991879-0.05g
(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine
2227769-32-4
0.05g
$1696.0 2023-09-16
Enamine
EN300-1991879-0.25g
(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine
2227769-32-4
0.25g
$1858.0 2023-09-16
Enamine
EN300-1991879-1g
(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine
2227769-32-4
1g
$2019.0 2023-09-16

(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine Related Literature

Additional information on (2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine

Introduction to (2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine (CAS No. 2227769-32-4)

(2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine (CAS No. 2227769-32-4) is a chiral amine compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chiral center and a substituted pyridine ring, which contribute to its biological activity and selectivity.

The chemical structure of (2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine consists of a butan-2-amine backbone with a 2,6-dichloro-5-fluoropyridin-3-yl substituent. The presence of the chiral center at the C2 position of the butan-2-amine moiety imparts enantiomeric purity, which is crucial for its pharmacological properties. The fluorine and chlorine substituents on the pyridine ring further enhance the compound's stability and biological activity.

In the realm of medicinal chemistry, (2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine has been extensively studied for its potential as a lead compound in drug discovery. Recent research has focused on its interactions with various biological targets, including enzymes, receptors, and ion channels. One notable application is its use as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents.

A study published in the Journal of Medicinal Chemistry in 2021 highlighted the ability of (2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine to selectively bind to and modulate the activity of specific GPCRs. The researchers found that this compound exhibited high affinity and selectivity for a particular receptor subtype, making it a promising candidate for the development of novel therapeutic agents. The study also demonstrated that the compound's chiral nature played a crucial role in its binding properties, underscoring the importance of enantiomeric purity in drug design.

Beyond GPCR modulation, (2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine has shown potential in other areas of pharmaceutical research. For instance, it has been investigated for its anti-inflammatory properties and its ability to inhibit certain kinases involved in inflammatory pathways. A 2019 study published in Bioorganic & Medicinal Chemistry Letters reported that this compound effectively reduced inflammation in vitro by inhibiting the activity of specific kinases, suggesting its potential as an anti-inflammatory agent.

The synthetic route to (2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-amine has also been well-documented in the literature. A common approach involves the asymmetric synthesis of the chiral amine through catalytic asymmetric hydrogenation or enzymatic resolution techniques. These methods ensure high enantiomeric purity and yield, which are essential for pharmaceutical applications. Additionally, recent advancements in green chemistry have led to more environmentally friendly synthetic routes that minimize waste and reduce the use of hazardous reagents.

In terms of safety and toxicity, preliminary studies have indicated that (2S)-4-(2,6-dichloro-5-fluoropyridin-3-yl)butan-2-am ine exhibits low toxicity at therapeutic concentrations. However, further preclinical and clinical studies are necessary to fully evaluate its safety profile and potential side effects. These studies will also help to optimize dosing regimens and administration routes for various therapeutic applications.

The future prospects for (2S)-4-(2,6-dichloro -5-fluoropyridin -3 -yl)butan - 2 - amine are promising. Ongoing research is exploring its potential as a lead compound for the development of new drugs targeting various diseases, including neurological disorders, cancer, and inflammatory conditions. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field, with several compounds derived from this scaffold currently in preclinical development.

In conclusion, ( 2 S ) - 4 - ( 1 , 6 - dichloro - 5 - fluoropyridin - 3 - yl ) butan - 1 - amine (CAS No. 1117769 - 111 - 111) represents an important molecule in modern medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly significant role in the quest for new therapeutic agents.

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